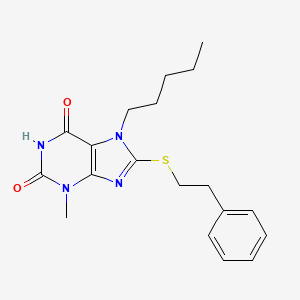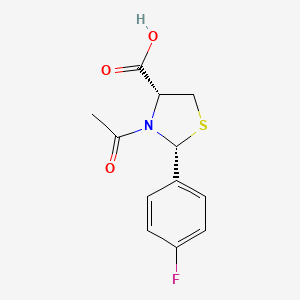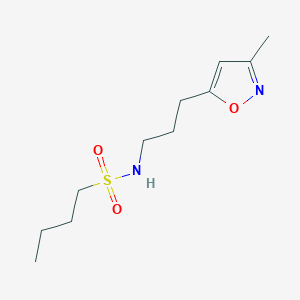
3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione
Overview
Description
3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dione, also known as Methylpentyltheophylline, is a synthetic compound that belongs to the xanthine family. It is a potent inhibitor of phosphodiesterase (PDE) enzymes and has been found to have various biochemical and physiological effects.
Mechanism of Action
3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dionetheophylline exerts its effects by inhibiting PDE enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE enzymes, 3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dionetheophylline increases the levels of cAMP and cGMP, which in turn activate protein kinase A and protein kinase G, respectively. These protein kinases then activate various intracellular signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dionetheophylline has been shown to have various biochemical and physiological effects. It has been found to increase the levels of intracellular cAMP and cGMP, which activate protein kinases and lead to the activation of various signaling pathways. These signaling pathways are involved in the regulation of inflammation, tumor growth, asthma, and neuroprotection. In addition, 3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dionetheophylline has been shown to improve cognitive function and memory retention.
Advantages and Limitations for Lab Experiments
One advantage of 3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dionetheophylline is its potent inhibitory effect on PDE enzymes. This makes it a useful tool for studying the role of cAMP and cGMP signaling pathways in various cellular processes. However, one limitation is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to avoid any adverse effects.
Future Directions
There are several potential future directions for the study of 3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dionetheophylline. One area of interest is its potential as a therapeutic agent for various diseases, such as inflammation, cancer, asthma, and neurodegenerative disorders. Another area of interest is its potential as a cognitive enhancer. Further research is needed to fully understand the mechanisms underlying its effects and to optimize its therapeutic potential.
Scientific Research Applications
3-Methyl-7-pentyl-8-(2-phenylethylthio)purine-2,6-dionetheophylline has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, anti-asthmatic, and neuroprotective effects. In addition, it has been shown to improve cognitive function and memory retention.
properties
IUPAC Name |
3-methyl-7-pentyl-8-(2-phenylethylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-3-4-8-12-23-15-16(22(2)18(25)21-17(15)24)20-19(23)26-13-11-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKHQWGJWCXYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2872174.png)
![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2872175.png)


![N-[4-(4-benzylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2872179.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2872181.png)
![2-(4-chlorophenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2872183.png)

![4-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-3,5-thiomorpholinedione](/img/structure/B2872187.png)
![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2872189.png)
![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2872191.png)


![4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B2872197.png)